![molecular formula C10H18N2O2 B2983451 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 2408971-20-8](/img/structure/B2983451.png)
1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide is a chemical compound with the molecular formula C10H18N2O2 . It has a molecular weight of 198.27 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves using 4-aminophenol and α-glycolic acid or lactic acid as starting materials . The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to this compound . The reaction conditions for this step have been investigated and optimized .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O2/c11-9(13)12-6-7-14-10(8-12)4-2-1-3-5-10/h1-8H2,(H2,11,13) .Chemical Reactions Analysis
The key chemical reaction in the synthesis of this compound is the metal-catalyzed oxidative cyclization of the amide . This reaction is a new and key step in the synthesis of the compound .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 198.27 .Scientific Research Applications
Significance in Drug Development
The oxadiazole core, including structures related to 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide, displays a range of pharmacological properties. These compounds have been particularly noted for their applications in synthetic medicinal chemistry as bioisosteres for carboxylic acids, carboxamides, and esters. Their versatility extends beyond pharmacology into polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. This diversity underscores their potential in new drug development, highlighting their effectiveness and reduced toxicity in medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives, structurally related to this compound, have demonstrated significant antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral properties. These findings indicate the promising potential of these compounds as new antimicrobial agents, with activities sometimes surpassing those of existing antibiotics (Glomb & Świątek, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Properties
IUPAC Name |
1-oxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-9(13)12-6-7-14-10(8-12)4-2-1-3-5-10/h1-8H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUJDBQPHURITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CCO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
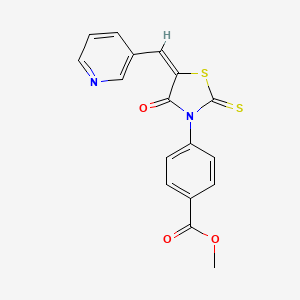

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-pyridin-4-ylsulfanylethanone](/img/structure/B2983371.png)
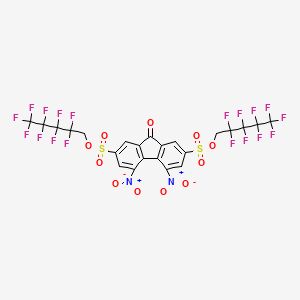
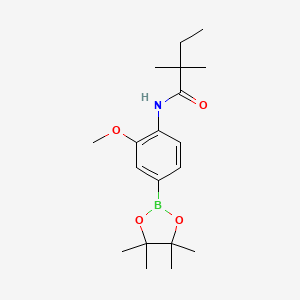
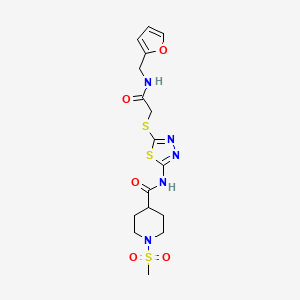
![4-Methyl-1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-3-ol](/img/structure/B2983378.png)
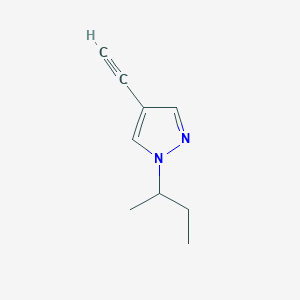

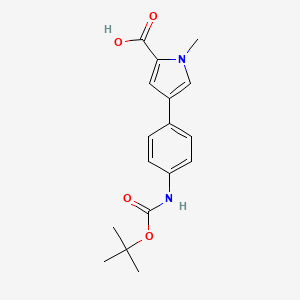
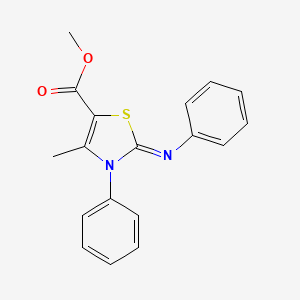


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2983390.png)
